

Application Notes and Protocols: OD36 In Vitro Assays

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: OD36
Cat. No.: B15542864

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

OD36 is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2).^{[1][2]} As a macrocyclic ATP-competitive inhibitor, **OD36** has demonstrated significant therapeutic potential in preclinical studies for inflammatory diseases and disorders related to aberrant bone morphogenetic protein (BMP) signaling, such as Fibrodysplasia Ossificans Progressiva (FOP).^{[1][2]} These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of **OD36** on RIPK2 and ALK2 signaling pathways.

Mechanism of Action

OD36 exerts its inhibitory effects by binding to the ATP pocket of RIPK2 and ALK2, preventing their kinase activity.^{[2][3]}

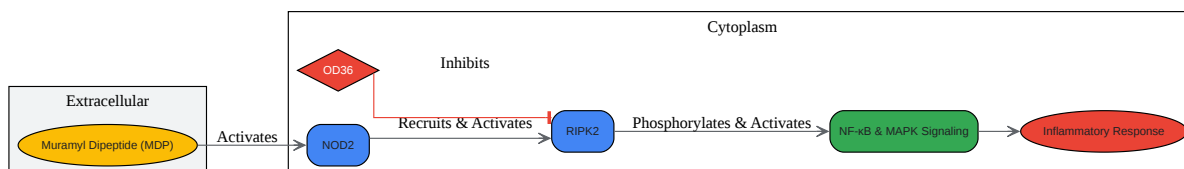
- **RIPK2 Inhibition:** RIPK2 is a key signaling molecule downstream of the nucleotide-binding oligomerization domain (NOD)-like receptors NOD1 and NOD2.[4][5] Upon activation by bacterial peptidoglycans, NOD receptors recruit RIPK2, leading to its autophosphorylation and subsequent activation of NF- κ B and MAPK signaling pathways.[1][5] This cascade results in the production of pro-inflammatory cytokines. **OD36** blocks the autophosphorylation of RIPK2, thereby mitigating the downstream inflammatory response.[1]
- **ALK2 Inhibition:** ALK2, also known as ACVR1, is a type I BMP receptor. In conditions like FOP, a mutation in ALK2 (R206H) leads to its aberrant activation by ligands such as Activin A, causing downstream Smad1/5 phosphorylation and subsequent osteogenic differentiation. [2] **OD36** potently antagonizes both wild-type and mutant ALK2 signaling, inhibiting Smad1/5 phosphorylation and preventing osteogenic differentiation.[2]

Data Presentation: Inhibitory Activity of OD36

The following table summarizes the quantitative data for **OD36**'s inhibitory activity against various kinases.

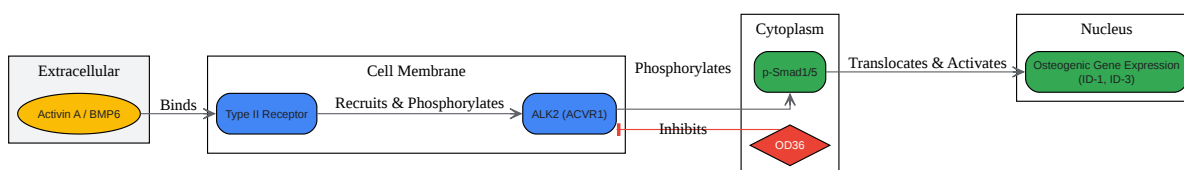
Target Kinase	Assay Type	IC50 / Kd	Reference
RIPK2	Biochemical Assay	5.3 nM (IC50)	[2][6]
ALK2 (ACVR1)	Biochemical Assay	47 nM (IC50)	[2]
ALK2 (ACVR1)	Binding Assay	37 nM (Kd)	[2]
ALK2 R206H	Biochemical Assay	22 nM (IC50)	[2]
ALK1	Binding Assay	90 nM (Kd)	[2]

Signaling Pathway Diagrams



[Click to download full resolution via product page](#)

Caption: RIPK2 Signaling Pathway and Inhibition by **OD36**.



[Click to download full resolution via product page](#)

Caption: ALK2 Signaling Pathway and Inhibition by **OD36**.

Experimental Protocols

RIPK2 Kinase Inhibition Assay (Biochemical)

This protocol is designed to determine the in vitro IC50 value of **OD36** against RIPK2 using a biochemical assay format.

Materials:

- Recombinant human RIPK2 enzyme

- Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/mL BSA, 0.05 mM DTT)
- ATP
- **OD36** compound
- DMSO (for compound dilution)
- ADP detection system (e.g., Transcreener® ADP² Assay)
- 384-well plates
- Plate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **OD36** in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. Include a DMSO-only control.
- **Enzyme and Substrate Preparation:** Dilute the RIPK2 enzyme to the desired concentration in kinase buffer.
- **Assay Reaction:**
 - Add 2.5 μL of the diluted **OD36** or DMSO control to the wells of a 384-well plate.
 - Add 5 μL of the RIPK2 enzyme solution to each well.
 - Incubate for 10-15 minutes at room temperature.
 - Initiate the kinase reaction by adding 2.5 μL of ATP solution (final concentration should be at or near the K_m for ATP).
- **Incubation:** Incubate the reaction plate for 60 minutes at room temperature.
- **Detection:** Stop the reaction and detect ADP formation using a suitable ADP detection system according to the manufacturer's instructions.

- Data Analysis:
 - Calculate the percentage of inhibition for each **OD36** concentration relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the **OD36** concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Inhibition of ALK2-Mediated Smad1/5 Phosphorylation (Cell-Based)

This protocol describes a cell-based assay to evaluate the inhibitory effect of **OD36** on ALK2-mediated Smad1/5 phosphorylation.

Materials:

- KS483 cells (or other suitable cell line expressing ALK2)
- Cell culture medium (e.g., DMEM with 10% FBS)
- **OD36** compound
- DMSO
- BMP-6 or Activin A
- Phosphate-Buffered Saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-Smad1/5, anti-total Smad1/5, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

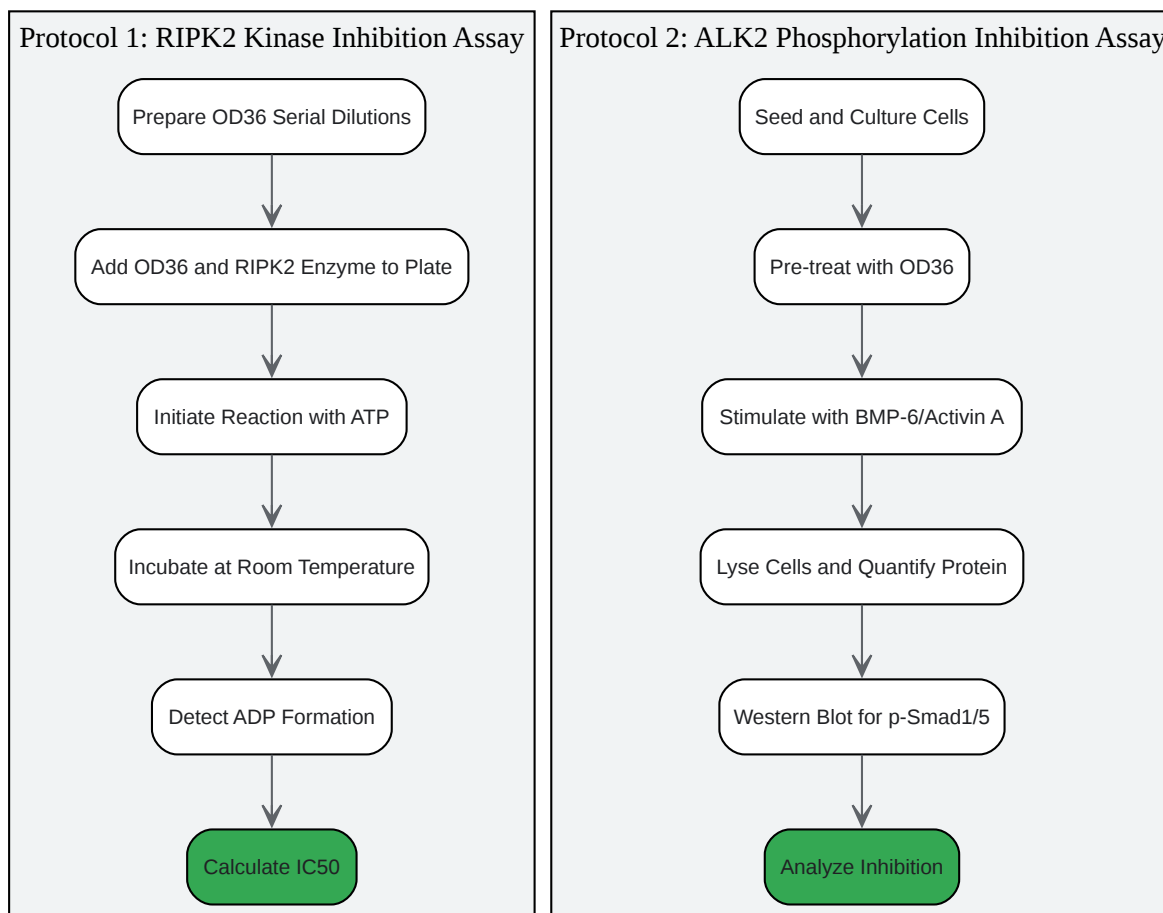
- Western blot equipment

Procedure:

- Cell Seeding: Seed KS483 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
- Compound Treatment:
 - Prepare various concentrations of **OD36** (e.g., 0.1 μ M to 1 μ M) in cell culture medium.[2]
 - Pre-incubate the cells with the **OD36**-containing medium or DMSO vehicle control for 1-2 hours.
- Stimulation:
 - Stimulate the cells with BMP-6 (e.g., 50 ng/mL) for the desired time (e.g., 1 hour).[2]
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells with ice-cold lysis buffer.
 - Collect the lysates and clarify by centrifugation.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
 - Incubate the membrane with primary antibodies against phospho-Smad1/5, total Smad1/5, and GAPDH overnight at 4°C.

- Wash the membrane and incubate with HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities for phospho-Smad1/5 and normalize to total Smad1/5 and the loading control.
 - Compare the levels of phosphorylated Smad1/5 in **OD36**-treated cells to the stimulated control to determine the extent of inhibition.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General workflow for in vitro assays with **OD36**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. immune-system-research.com \[immune-system-research.com\]](https://www.immune-system-research.com)
- [2. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [3. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/36123456/)
- [4. fiercebiotech.com \[fiercebiotech.com\]](https://www.fiercebiotech.com)
- [5. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [6. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- To cite this document: BenchChem. [Application Notes and Protocols: OD36 In Vitro Assays]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15542864/docs#application-notes-and-protocols-od36-in-vitro-assays\]](https://www.benchchem.com/product/b15542864/docs#application-notes-and-protocols-od36-in-vitro-assays)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check